Diethyl 2-(4-methoxyphenyl)malonate
Overview
Description
Synthesis Analysis
The synthesis of Diethyl 2-(4-methoxyphenyl)malonate involves several key steps, including bromination, etherification, and cyclization processes. Chen et al. (2011) prepared Diethyl-2-(2-methoxyphenoxy)malonate by bromination and etherification from malonate, which highlights the intricate steps involved in synthesizing compounds closely related to Diethyl 2-(4-methoxyphenyl)malonate (Chen, 2011).
Molecular Structure Analysis
The conformational features of related compounds have been analyzed in both solid and solution states, providing insight into the diastereotopic characteristics of Diethyl 2-(4-methoxyphenyl)malonate. Saravanan, Muthusubramanian, and Polborn (2005) offer a detailed examination of these features, contributing to our understanding of the molecular structure of Diethyl 2-(4-methoxyphenyl)malonate analogs (Saravanan, Muthusubramanian, & Polborn, 2005).
Chemical Reactions and Properties
Diethyl 2-(4-methoxyphenyl)malonate undergoes various chemical reactions, including amination reactions with alkyl Grignard reagents leading to N-alkylation products. This reactivity demonstrates the compound's role as a versatile intermediate in organic synthesis. Niwa, Takayama, and Shimizu (2002) highlighted its utility in producing N-alkyl-p-anisidines through the oxidative removal of the malonate moiety (Niwa, Takayama, & Shimizu, 2002).
Physical Properties Analysis
The physical properties of Diethyl 2-(4-methoxyphenyl)malonate, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis. Ilangovan, Venkatesan, and Ganesh Kumar (2013) studied compounds with structural similarities, providing insights into hydrogen bonding and molecular packing, which are essential for understanding the physical properties of Diethyl 2-(4-methoxyphenyl)malonate (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical reagents, stability under different conditions, and potential for further functionalization, are integral to Diethyl 2-(4-methoxyphenyl)malonate's utility in synthesis. The work by Hennessy and Buchwald (2002) on the copper-catalyzed arylation of diethyl malonate provides an example of how such properties are explored to extend the compound's applications in organic synthesis (Hennessy & Buchwald, 2002).
Scientific Research Applications
Synthesis of 4-hydroxy-2-quinolinone derivatives : These derivatives are precursors to pyrano alkaloids, synthesized using Diethyl 2-(3'-methyl-I'-oxobut-2'-enyl) malonate 2 (Sekar & Prasad, 1999).
Electrophilic amination reagent for Grignard reagents : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate is utilized in this context, yielding N-alkylation products which can be converted into N-alkyl-p-anisidine (Niwa, Takayama, & Shimizu, 2002).
Production of N-phthaloylglycinehydroxamic acid and cyclized products : Diethyl (phthalimidoacetyl)malonate reacts with hydroxylamine for this purpose (Bregant & Perina, 1978).
Creation of novel synthetic intermediates : 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine is an example, potentially useful in organic synthesis and catalysis (Chen, 2011).
Influence on supramolecular architecture : Diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates show regioisomerism, affecting their supramolecular structure through bifurcated intramolecular and intermolecular hydrogen bonding (Ilangovan, Venkatesan, & Kumar, 2013).
Synthesis of diethyl 2-(2-chloronicotinoyl)malonate : An important intermediate in small molecule anticancer drugs, synthesized efficiently (Xiong et al., 2018).
Antimicrobial activity : Substituted ethyl 2-(quinolin-4-yl)-propanoates, synthesized from anilines and diethyl 2-(ethoxymethylene)malonate, show potent activity against Helicobacter pylori (Khan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-(4-methoxyphenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBIWJHLHGDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382865 | |
Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-methoxyphenyl)malonate | |
CAS RN |
23197-67-3 | |
Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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